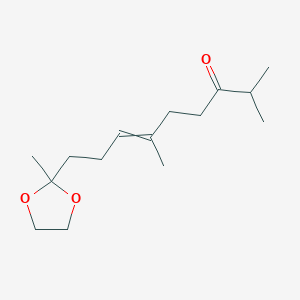
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one is an organic compound characterized by its unique structure, which includes a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This process is catalyzed by acids and can be carried out under anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method can also be employed to achieve efficient synthesis .
化学反応の分析
Types of Reactions
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . Additionally, its unique structure allows it to participate in specific biochemical pathways, influencing the activity of enzymes and other proteins .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another compound with a dioxolane ring, used in various chemical reactions.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its applications in organic synthesis and as a flavoring agent.
Uniqueness
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other dioxolane derivatives may not be suitable .
特性
CAS番号 |
72247-33-7 |
|---|---|
分子式 |
C15H26O3 |
分子量 |
254.36 g/mol |
IUPAC名 |
2,6-dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one |
InChI |
InChI=1S/C15H26O3/c1-12(2)14(16)8-7-13(3)6-5-9-15(4)17-10-11-18-15/h6,12H,5,7-11H2,1-4H3 |
InChIキー |
GQDIFHSZOQDNDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CCC(=CCCC1(OCCO1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
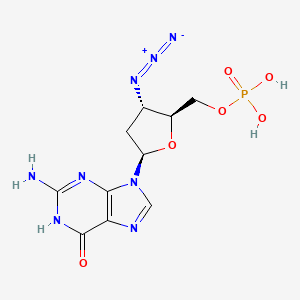
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
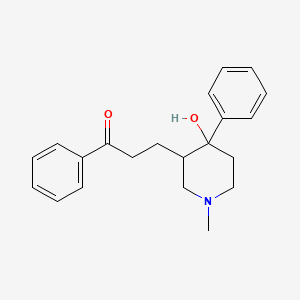

![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
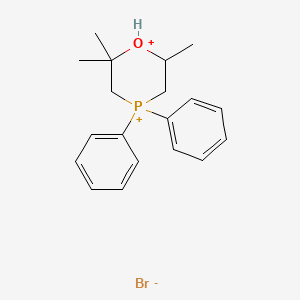
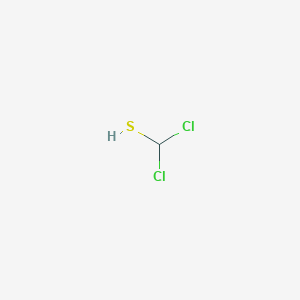
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
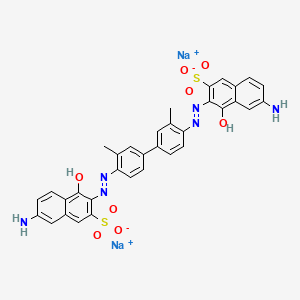
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
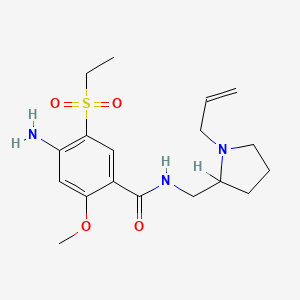
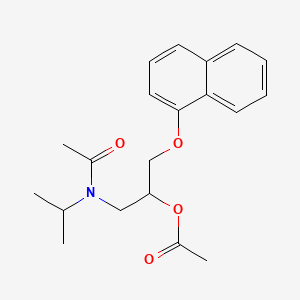
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)
